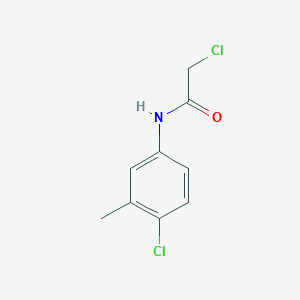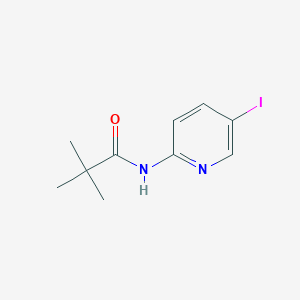
1-(4-氯苯基)哌嗪-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(4-Chlorophenyl)piperazin-2-one” is a chemical compound that has been studied for its potential applications in various fields . It is a piperazine derivative, which is a class of compounds that have been found to have a wide range of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of “1-(4-Chlorophenyl)piperazin-2-one” involves N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)piperazin-2-one” has been studied using various techniques. The crystal belongs to the monoclinic system with a=7.1503 (5) Å; b=12.9506 (10) Å; c=21.9709 (16) Å; β=96.637 (2)° and space group P 2 1 /c . Theoretical calculations allowed the estimation of MEPS, FMO’s, HUMO-LUMO energy gap and related parameters which depicted the potential kinetic stability and reactivity of the target compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Chlorophenyl)piperazin-2-one” include a molecular weight of 210.66 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, Compound Is Canonicalized have also been computed .
科学研究应用
抗肿瘤活性
已经研究了1-(4-氯苯基)哌嗪-2-酮衍生物作为抗癌药物的潜力。一项关于含哌嗪酰胺基团的1,2,4-三嗪衍生物的研究,包括1-(4-氯苯基)哌嗪-2-酮,在MCF-7乳腺癌细胞中显示出显著的抗增殖效果。这些发现表明它们在癌症治疗中的潜在用途(Yurttaş等,2014)。
结构和电子性质
已对1-(4-氯苯基)哌嗪-2-酮的结构和电子性质进行了研究。使用NMR、FTIR和拉曼等技术进行的光谱研究,以及理论分析,为其构象分析、振动光谱和电子性质提供了见解。这些研究对于理解该化合物的化学行为和潜在应用至关重要(Dikmen, 2019)。
晶体结构分析
已经检查了1-(4-氯苯基)哌嗪-1,4-二铵四氯化锌酸盐(II)一水合物的晶体结构,这是与1-(4-氯苯基)哌嗪-2-酮相关的化合物,揭示了锌原子周围的四面体几何构型和各种分子间相互作用。这些研究有助于晶体学和材料科学领域(Gharbia et al., 2008)。
抗癌和抗结核潜力
合成的1-(4-氯苯基)哌嗪-2-酮衍生物已经评估其抗癌和抗结核活性。一些化合物对特定癌细胞系和结核菌表现出有希望的结果,表明了潜在的药用应用(Mallikarjuna et al., 2014)。
受体的变构增强剂
已合成并评估了某些1-(4-氯苯基)哌嗪-2-酮衍生物作为A1腺苷受体的变构增强剂。这表明它们在调节受体活性方面的潜在作用,在治疗应用中可能具有重要意义(Romagnoli et al., 2008)。
作用机制
- By binding directly and selectively to muscle membrane GABA receptors, the compound presumably causes hyperpolarization of nerve endings . This results in flaccid paralysis of the target organism (such as parasitic worms) .
Target of Action
Pharmacokinetics
生化分析
Biochemical Properties
1-(4-Chlorophenyl)piperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dopamine receptors, particularly the D4 receptor, which is involved in the regulation of mood and behavior . The nature of these interactions often involves binding to the receptor sites, leading to either inhibition or activation of the receptor’s function. Additionally, 1-(4-Chlorophenyl)piperazin-2-one has been found to interact with certain enzymes involved in neurotransmitter metabolism, further influencing its biochemical properties .
Cellular Effects
The effects of 1-(4-Chlorophenyl)piperazin-2-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cyclic AMP (cAMP) signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Furthermore, 1-(4-Chlorophenyl)piperazin-2-one can alter gene expression patterns, leading to changes in the production of proteins that are essential for cell survival and function .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Chlorophenyl)piperazin-2-one involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to dopamine D4 receptors, leading to the modulation of receptor activity . This binding can result in either the inhibition or activation of downstream signaling pathways, depending on the specific context. Additionally, 1-(4-Chlorophenyl)piperazin-2-one has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting the levels of neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Chlorophenyl)piperazin-2-one can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 1-(4-Chlorophenyl)piperazin-2-one can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 1-(4-Chlorophenyl)piperazin-2-one vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . For example, high doses of 1-(4-Chlorophenyl)piperazin-2-one have been associated with neurotoxicity, including damage to neurons and disruption of normal brain function . It is important to carefully consider the dosage when conducting experiments to avoid potential toxic effects.
Metabolic Pathways
1-(4-Chlorophenyl)piperazin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . For instance, the compound is metabolized by cytochrome P450 enzymes, which play a crucial role in the detoxification and elimination of xenobiotics . Additionally, 1-(4-Chlorophenyl)piperazin-2-one can affect metabolic flux and metabolite levels, further influencing its biochemical properties .
Transport and Distribution
The transport and distribution of 1-(4-Chlorophenyl)piperazin-2-one within cells and tissues are mediated by various transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. For example, 1-(4-Chlorophenyl)piperazin-2-one has been shown to interact with transporters involved in the uptake and efflux of neurotransmitters, affecting its distribution within the brain .
Subcellular Localization
The subcellular localization of 1-(4-Chlorophenyl)piperazin-2-one is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 1-(4-Chlorophenyl)piperazin-2-one has been observed to localize to the endoplasmic reticulum and mitochondria, where it can influence various cellular processes . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-(4-chlorophenyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMTVFGNDZYDRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572411 |
Source


|
| Record name | 1-(4-Chlorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55083-85-7 |
Source


|
| Record name | 1-(4-Chlorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1356090.png)
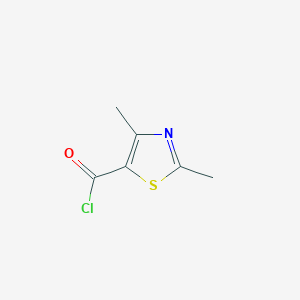

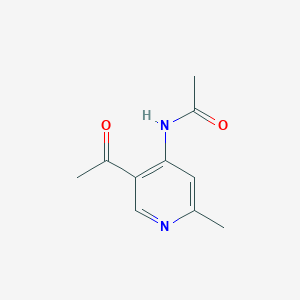
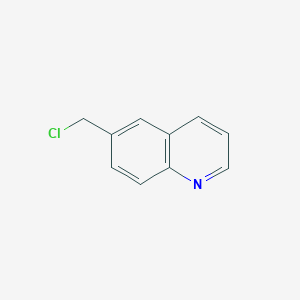
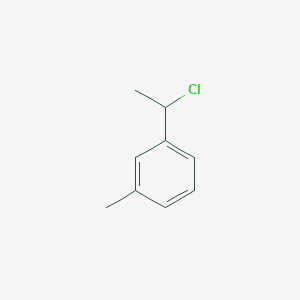
![1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1356104.png)
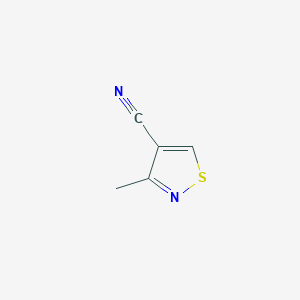



![[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1356123.png)
